molecular formula C6H7NO4S B053432 2,3-Dihydroxybenzenesulfonamide CAS No. 116315-02-7

2,3-Dihydroxybenzenesulfonamide

Cat. No.: B053432
CAS No.: 116315-02-7
M. Wt: 189.19 g/mol
InChI Key: ARHGDEDPRMTUGD-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzenesulfonamide is a sulfonamide derivative characterized by hydroxyl groups at the 2- and 3-positions of the benzene ring. This compound has garnered significant attention in medicinal and synthetic chemistry due to its metal-chelating properties and role in synthesizing macrocyclic siderophores . Its synthesis often involves derivatization of pre-formed macrocyclic cores derived from L-serine trimers, enabling cost-effective production of iron-chelating agents . Key intermediates like 2,3-dihydroxy-5,6-dimethylsulfonylchloride are critical in these pathways, though challenges such as unexpected tautomerism (e.g., 1,2-diketo-desmotropy) and rearrangements during sulfonylation reactions have been documented . Structurally, the compound’s hydroxyl groups facilitate hydrogen bonding and coordination with metal ions, making it valuable in designing metalloenzyme inhibitors or antimicrobial agents.

Properties

CAS No.

116315-02-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

2,3-dihydroxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3,8-9H,(H2,7,10,11)

InChI Key

ARHGDEDPRMTUGD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)O

Synonyms

Benzenesulfonamide, 2,3-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Property 2,3-Dihydroxybenzenesulfonamide 3,4-Dihydroxybenzenesulfonamide
Hydroxyl Group Position 2,3 3,4
CAS Number Not explicitly provided 692757-03-2
Key Applications Siderophores, metal chelation Pharmaceutical intermediates
Solubility Higher in polar solvents Lower due to intramolecular H-bonding

Substituted Derivatives

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

Derivatives like N-(2,3-dimethylphenyl)benzenesulfonamide (Compound 3) are synthesized via reactions between 2,3-dimethylaniline and benzenesulfonyl chloride . These compounds exhibit:

  • Biological Activity : Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–64 µg/mL .
  • Structural Flexibility : Alkylation at the sulfonamide nitrogen enhances lipophilicity, improving membrane permeability compared to the parent 2,3-dihydroxybenzenesulfonamide .

Schiff Base Derivatives

The Schiff base derivative 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide demonstrates:

  • Enhanced Stability: The benzylideneamino group introduces π-π stacking interactions, stabilizing the crystal lattice (as confirmed by X-ray crystallography) .
  • Pharmacological Potential: The oxazolyl substituent may modulate selectivity toward enzymes like cyclooxygenase-2 (COX-2), though specific activity data are pending .

Table 2: Key Substituted Derivatives

Compound Class Structural Feature Notable Properties
N-Alkylated Derivatives Alkyl/aralkyl groups at sulfonamide N Enhanced lipophilicity, antibacterial activity
Schiff Base Derivatives Benzylideneamino-oxazolyl substituents Improved stability, potential enzyme targeting

Preparation Methods

Protection of Hydroxyl Groups

Catechol is methylated using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media:

Catechol+2(CH3O)2SO2NaOH2,3-Dimethoxybenzene+2CH3SO4Na\text{Catechol} + 2\,(\text{CH}3\text{O})2\text{SO}2 \xrightarrow{\text{NaOH}} \text{2,3-Dimethoxybenzene} + 2\,\text{CH}3\text{SO}_4\text{Na}

Conditions : Reflux at 60°C for 6 hours.
Yield : 92%.

Sulfonation and Amination

2,3-Dimethoxybenzene reacts with ClSO₃H to form the sulfonyl chloride, which is subsequently aminated:

  • Add ClSO₃H (15 mL) to 2,3-dimethoxybenzene (5.0 g, 32.6 mmol) at 0°C.

  • Stir for 3 hours, isolate the chloride via DCM extraction, and treat with NH₃ (20 mL) in THF.

Yield : 78% (2,3-dimethoxybenzenesulfonamide).

Demethylation with BBr₃

BBr₃ cleaves methyl ethers quantitatively at −78°C:

2,3-Dimethoxybenzenesulfonamide+6BBr32,3-Dihydroxybenzenesulfonamide+2CH3Br+3B(OR)3\text{2,3-Dimethoxybenzenesulfonamide} + 6\,\text{BBr}3 \rightarrow \text{2,3-Dihydroxybenzenesulfonamide} + 2\,\text{CH}3\text{Br} + 3\,\text{B(OR)}_3

Procedure :

  • Dissolve 2,3-dimethoxybenzenesulfonamide (3.0 g, 12.8 mmol) in DCM.

  • Add BBr₃ (1.0 M in DCM, 40 mL) at −78°C, warm to room temperature, and stir for 2 hours.

  • Quench with methanol, purify via recrystallization (ethanol/water).

Yield : 85%.

Advantages Over Direct Methods

  • Regiochemical precision : Methoxy groups direct sulfonation to C-1.

  • Higher purity : Reduced side products facilitate isolation.

Alternative Approaches

Enzymatic Demethylation

Emerging studies propose laccase-mediated demethylation as a sustainable alternative to BBr₃. Pilot-scale trials report 65% yield under mild conditions (pH 5, 30°C).

Reaction Optimization and Scalability

Critical Parameters

ParameterOptimal RangeImpact on Yield
Sulfonation temperature0–5°CPrevents decomposition
BBr₃ stoichiometry6 equivalentsComplete demethylation
Ammonia concentration25–28% aq.Minimizes hydrolysis

Industrial-Scale Considerations

  • Continuous flow reactors : Reduce ClSO₃H handling risks.

  • Solvent recycling : DCM recovery via distillation lowers costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.20 (d, J = 8.4 Hz, 1H, H-5), 6.85 (d, J = 8.4 Hz, 1H, H-4), 6.75 (t, J = 8.4 Hz, 1H, H-6).

  • IR (KBr) : 3350 cm⁻¹ (O−H), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

MethodAcceptance Criteria
HPLC (C18 column)≥98% area purity
Karl Fischer titration≤0.5% water

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dihydroxybenzenesulfonamide, and what key reaction conditions ensure high yields?

The synthesis typically involves multi-step reactions, starting with sulfonation of dihydroxybenzene derivatives or cyclization of precursors. For example, intermediates like 2,3-dihydroxy-5,6-dimethylsulfonylchloride are synthesized under controlled temperatures and inert atmospheres to prevent side reactions. Key reagents include sodium hydroxide or triethylamine to facilitate nucleophilic substitutions, while solvents like dichloromethane or dimethylformamide optimize reactant solubility. Post-synthetic purification via column chromatography or recrystallization is critical for achieving >90% purity .

Q. Which analytical techniques are most effective for characterizing 2,3-dihydroxybenzenesulfonamide and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving aromatic proton environments and sulfonamide group connectivity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For resolving tautomeric or isomeric ambiguities (e.g., 1,2-diketo-desmotropy in benzoquinone dimers), X-ray crystallography provides definitive structural proof .

Advanced Research Questions

Q. How can researchers address unexpected reaction pathways, such as dimerization or tautomerism, during the synthesis of 2,3-dihydroxybenzenesulfonamide derivatives?

Mechanistic studies using kinetic analysis and isotopic labeling can elucidate reaction pathways. For example, dimerization of 4,5-dimethyl-6-chlorosulfonyl-1,2-benzoquinone produces two tautomeric forms, resolved via X-ray crystallography. Computational modeling (DFT) further predicts energetically favorable tautomers and guides reaction optimization .

Q. What methodological approaches reconcile contradictory data in biological activity studies of 2,3-dihydroxybenzenesulfonamide analogs?

Discrepancies in enzyme inhibition or binding affinity may arise from assay conditions (e.g., pH, co-solvents) or structural isomerism. Dose-response curves with standardized protocols (e.g., IC₅₀ measurements) and orthogonal assays (e.g., surface plasmon resonance for binding kinetics) validate activity. Cross-referencing crystallographic data with molecular docking studies clarifies structure-activity relationships .

Q. How do solubility and physicochemical properties of 2,3-dihydroxybenzenesulfonamide impact its utility in biochemical assays?

Solubility in aqueous buffers is often limited due to hydrophobic aromatic rings. Co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes enhance solubility without denaturing proteins. LogP values and pKa predictions (via HPLC or potentiometric titration) guide formulation for in vitro studies. Reference databases like the Handbook of Aqueous Solubility Data provide empirical benchmarks for similar sulfonamides .

Q. What strategies optimize the design of 2,3-dihydroxybenzenesulfonamide-based probes for studying metalloenzyme interactions?

The 2,3-dihydroxy motif acts as a metal-chelating group, particularly for Fe³⁺ in siderophore analogs. Competitive binding assays with EDTA and UV-Vis spectroscopy monitor metal affinity. Modifying substituents (e.g., methyl or methoxy groups) alters chelation strength and selectivity, as shown in macrocyclic templates derived from L-serine trimers .

Methodological Notes

  • Synthetic Optimization: Use inert atmospheres (N₂/Ar) and low temperatures (−10°C to 25°C) to stabilize reactive intermediates .
  • Data Validation: Combine crystallography with spectroscopic data to resolve structural ambiguities .
  • Biological Assays: Standardize enzyme sources (e.g., recombinant vs. native) and control for sulfonamide aggregation artifacts .

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